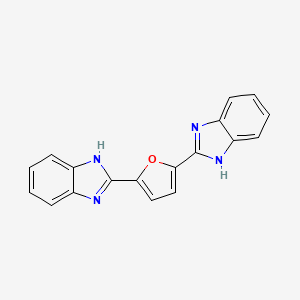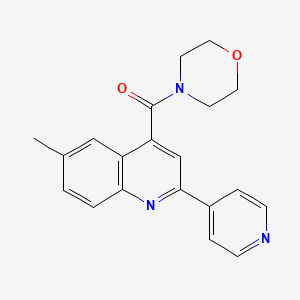![molecular formula C10H8F3N5O B5857288 N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)
N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea is believed to work by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting protein kinase activity, N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea can disrupt cellular processes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea can induce cell death in cancer cells and can also inhibit the growth and migration of cancer cells. N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea is its specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea can be difficult to synthesize and may not be suitable for all experimental systems.
Orientations Futures
There are several future directions for N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea research. One area of interest is the development of N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea analogs with improved potency and selectivity for specific protein kinases. Another area of interest is the use of N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea in combination with other anticancer agents to improve treatment outcomes. Finally, N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea could be used as a tool for studying the role of protein kinases in other diseases and cellular processes.
Méthodes De Synthèse
N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized through a series of reactions starting with the reaction of 2-(trifluoromethyl)aniline with phosgene to form 2-(trifluoromethyl)phenyl isocyanate. This isocyanate is then reacted with 1,2,4-triazole to form N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea.
Applications De Recherche Scientifique
N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea has been studied for its potential applications in various fields including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea has shown potential as an anticancer agent and as a treatment for Alzheimer's disease. In biochemistry, N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea has been used to study the role of protein kinases in cancer and other diseases. In materials science, N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea has been used as a building block for the synthesis of new materials with potential applications in electronics and other fields.
Propriétés
IUPAC Name |
1-(1,2,4-triazol-4-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)7-3-1-2-4-8(7)16-9(19)17-18-5-14-15-6-18/h1-6H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLNVCPTGXYBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-1,2,4-triazol-4-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)


![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)




![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)